Product packaging for [4-Chloro-2-(dimethylamino)phenyl]methanol(Cat. No.:CAS No. 87066-92-0)

[4-Chloro-2-(dimethylamino)phenyl]methanol

Cat. No.: B2582630
CAS No.: 87066-92-0
M. Wt: 185.65
InChI Key: WMRLNXNGRFNSMV-UHFFFAOYSA-N
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Description

Significance of Aryl Methanols as Synthetic Intermediates and Building Blocks

Aryl methanols, which include the benzyl (B1604629) alcohol family, are highly valued as synthetic intermediates. ontosight.ai The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, ethers, esters, and amines, making it a key handle for molecular elaboration. researchgate.netpatsnap.com Furthermore, the benzylic position is susceptible to oxidation, providing access to the corresponding aldehydes and carboxylic acids. patsnap.com

These compounds serve as crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. ontosight.ai For instance, the (aryl)(heteroaryl)methanol core is a fundamental component in drugs such as the antihistamine intermediate carbinoxamine. ontosight.ai The ability to construct C(sp³)–C(sp²) bonds from alcohols and aryl derivatives is a significant area of research, highlighting the importance of these scaffolds in expanding accessible chemical space for drug discovery. google.com The versatility of aryl methanols allows for their use in both small-scale laboratory syntheses and large-scale industrial production.

Role of Substituted Amino and Halogen Moieties in Directing Chemical Transformations

The reactivity and regioselectivity of electrophilic aromatic substitution reactions on a benzene (B151609) ring are profoundly influenced by the nature of the substituents it carries. longdom.org In the case of [4-Chloro-2-(dimethylamino)phenyl]methanol, the two substituents, a chloro group and a dimethylamino group, exert competing and complementary effects.

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director. ntu.edu.sgleah4sci.com The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance. This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to the substituent, making the ring more nucleophilic and thus more reactive towards electrophiles. ntu.edu.sgleah4sci.com

When both groups are present on the same ring, the directing outcome of a reaction is determined by the interplay of these effects. The strongly activating dimethylamino group typically dominates the directing effect over the deactivating chloro group. tcichemicals.com In the case of this compound, the dimethylamino group at position 2 would strongly direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The chloro group at position 4 would direct to its ortho positions (positions 3 and 5). Thus, the directing effects of both groups are cooperative, reinforcing substitution at positions 3 and 5.

Overview of the Benzyl Alcohol Framework in Advanced Chemical Research

The benzyl alcohol framework is a ubiquitous structural motif in a vast array of organic compounds. Its significance in advanced chemical research stems from its role as a versatile solvent, a protecting group, and a precursor to a wide range of functional molecules. researchgate.netpatsnap.com Benzyl esters, for example, are commonly employed as protecting groups in organic synthesis due to their stability and the ease with which they can be removed under mild hydrogenolysis conditions. researchgate.net

In medicinal chemistry, benzyl alcohol derivatives are explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and local anesthetic properties. ontosight.ai The ability to modify the benzyl alcohol scaffold with various functional groups allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. ontosight.ai The development of new synthetic methods, such as transition-metal-free radical coupling reactions, continues to expand the utility of benzyl alcohols as key starting materials for creating complex molecular structures. nih.gov

Detailed Profile of this compound

While extensive research on the specific compound this compound is not widely available in peer-reviewed literature, its chemical properties and reactivity can be inferred from the well-established principles of organic chemistry and the known behavior of its constituent functional groups.

Chemical Structure and Properties

Below is a table summarizing the key identifiers and predicted properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 87066-92-0
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance (Predicted) Solid
Solubility (Predicted) Soluble in organic solvents

This data is based on publicly available information from chemical suppliers and computational predictions. bldpharm.com

Predicted Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional components: the aromatic ring, the methanol (B129727) group, and the substituents.

Reactions of the Hydroxyl Group: The primary alcohol functional group can undergo typical alcohol reactions. It can be oxidized to form 4-chloro-2-(dimethylamino)benzaldehyde (B13136599) or further to 4-chloro-2-(dimethylamino)benzoic acid. It can also be converted to the corresponding benzyl halide, ether, or ester.

Electrophilic Aromatic Substitution: As discussed in section 1.2, the powerful activating and ortho, para-directing dimethylamino group is expected to dominate the directing effects. Electrophilic substitution would be strongly favored at the positions ortho and para to the dimethylamino group (positions 3 and 5).

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group makes the compound a potential substrate for nucleophilic aromatic substitution, although the presence of the strongly electron-donating dimethylamino group would make this reaction less favorable than in rings with multiple strong electron-withdrawing groups.

This compound serves as a valuable, functionalized building block. For instance, the synthesis of various heterocyclic compounds could potentially start from this molecule, utilizing the reactivity of both the methanol group and the activated aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B2582630 [4-Chloro-2-(dimethylamino)phenyl]methanol CAS No. 87066-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-chloro-2-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLNXNGRFNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Dimethylamino Phenyl Methanol

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) attached to the benzene (B151609) ring is a primary benzylic alcohol. Its reactivity is influenced by the electronic nature of the substituents on the aromatic ring.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of [4-Chloro-2-(dimethylamino)phenyl]methanol can be oxidized to form the corresponding aldehyde, 4-chloro-2-(dimethylamino)benzaldehyde (B13136599), or further oxidized to the carboxylic acid, 4-chloro-2-(dimethylamino)benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. Biocatalytic methods can also be utilized for such transformations. For instance, microorganisms like Nocardia corallina have been used in the oxidative kinetic resolution of similar chlorophenyl-substituted methanols, indicating the potential for selective oxidation of one enantiomer. bioline.org.br

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundPyridinium chlorochromate (PCC)4-Chloro-2-(dimethylamino)benzaldehyde
This compoundPotassium permanganate (KMnO₄)4-Chloro-2-(dimethylamino)benzoic acid

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For example, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols. researchgate.net

Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). The basicity of the dimethylamino group might require careful selection of reaction conditions to avoid side reactions.

Derivatization via Nucleophilic Substitution at the Benzylic Carbon

The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the benzylic position. The stability of the resulting benzylic carbocation, which is enhanced by the electron-donating dimethylamino group, facilitates these Sₙ1-type reactions. However, Sₙ2 reactions are also possible with appropriate nucleophiles and reaction conditions. Such substitutions are a common strategy in organic synthesis. For example, catalytic asymmetric Tsuji–Trost benzylation reactions have been developed for benzyl (B1604629) alcohol derivatives. researchgate.net

Reactivity of the Dimethylamino Moiety

The dimethylamino group (-N(CH₃)₂) is a tertiary amine that significantly influences the molecule's properties.

Basic Character and Protonation Studies

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties to the molecule. cymitquimica.com It can readily accept a proton from an acid to form a water-soluble ammonium salt. The basicity of the dimethylamino group is influenced by the electronic effects of the other substituents on the aromatic ring. The pKa of the conjugate acid of a similar compound, 4-chloro-N,N-dimethylaniline, provides an estimate of its basicity. nih.gov

Table 2: Acid-Base Properties

CompoundFunctional GroupReactionProduct
This compoundDimethylaminoProtonation (with acid, e.g., HCl)[4-Chloro-2-(dimethylammonio)phenyl]methanol chloride

Lewis Basicity and Coordination Chemistry (e.g., towards metal centers)

Beyond its Brønsted-Lowry basicity, the dimethylamino group can also act as a Lewis base, donating its lone pair of electrons to electron-deficient species, including metal centers. This allows this compound to function as a ligand in coordination chemistry, forming complexes with various metal ions. The ortho-position of the hydroxymethyl group can also participate in chelation, forming a stable bidentate ligand with the metal center. This coordination behavior is a key aspect of the chemistry of many ortho-substituted aniline derivatives.

Quaternization Reactions and Ammonium Salt Formation

The presence of the dimethylamino group, a tertiary amine, allows this compound to undergo quaternization reactions. This type of reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).

This transformation converts the neutral amine into a positively charged quaternary ammonium cation, with the halide acting as the counter-ion. The general mechanism involves the Sₙ2 displacement of the halide from the alkylating agent by the amine nitrogen.

General Reaction Scheme: (4-Cl)(2-(CH₃)₂N)C₆H₃CH₂OH + R-X → [(4-Cl)(2-(CH₃)₂N-R)C₆H₃CH₂OH]⁺X⁻

The rate and success of the quaternization are influenced by the nature of the alkylating agent (R-X) and the reaction conditions, such as solvent and temperature. Kinetic investigations on similar structures, like poly[2-(dimethylamino)ethyl methacrylate], show that reaction rates increase with temperature. researchgate.net

Below is a table illustrating typical alkylating agents used in quaternization reactions.

Alkylating AgentFormulaProduct Type
Methyl iodideCH₃ITrimethylammonium iodide salt
Ethyl bromideC₂H₅BrDimethylethylammonium bromide salt
Benzyl chlorideC₆H₅CH₂ClBenzyldimethylammonium chloride salt

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom attached to the aromatic ring is a site for several important substitution and coupling reactions.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org For this reaction to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In the case of this compound, the ring possesses a strongly electron-donating dimethylamino group ortho to the chlorine and a weakly electron-donating hydroxymethyl group meta to it. Electron-donating groups destabilize the carbanionic intermediate required for the SₙAr mechanism, making the compound generally unreactive towards this pathway under standard conditions. masterorganicchemistry.com Therefore, direct displacement of the chloro group by common nucleophiles (e.g., alkoxides, amines) is not a favored reaction pathway.

The chloro substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems (ligands and palladium sources) have made their use routine. nih.gov

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures.

Heck Coupling: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkyne.

The table below summarizes these key cross-coupling reactions.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingR-B(OH)₂Aryl-ArylPd(PPh₃)₄ or Pd(OAc)₂/ligand + Base (e.g., K₂CO₃)
Heck CouplingAlkeneAryl-VinylPd(OAc)₂/ligand + Base (e.g., Et₃N)
Sonogashira CouplingTerminal AlkyneAryl-AlkynylPdCl₂(PPh₃)₂/CuI + Base (e.g., Et₃N)

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The directing effects of the existing substituents govern the regioselectivity of further reactions on the aromatic ring. The dimethylamino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). The chloro group is deactivating but also an ortho-, para-director. The hydroxymethyl group is weakly deactivating and a meta-director.

The overwhelmingly strong activating and directing effect of the dimethylamino group dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The para position is already occupied by the chloro group. The ortho position (C-3) is sterically unhindered, while the other ortho position (C-1) bears the hydroxymethyl group. Thus, electrophilic substitution (e.g., halogenation, nitration) would be expected to occur predominantly at the C-3 position.

Nucleophilic reactions on the aromatic ring, other than at the carbon bearing the chlorine, are generally unfavorable unless the ring is activated by exceptionally strong electron-withdrawing groups, which are absent in this molecule.

Benzylic Position Reactivity (e.g., Radical Reactions, Coupling Reactions)

The hydroxymethyl group (-CH₂OH) is at a benzylic position, which confers special reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals or carbocations through resonance. chemistrysteps.com

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. Strong agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) typically oxidize primary benzylic alcohols all the way to carboxylic acids. chemistrysteps.com Milder, more selective reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can be used to stop the oxidation at the aldehyde stage.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction. chemistrysteps.comkhanacademy.org The stability of the benzylic carbocation favors the Sₙ1 pathway. chemistrysteps.com

Radical Halogenation: While less common for benzylic alcohols directly, conversion of the alcohol to a benzylic halide (e.g., using SOCl₂ to form a benzyl chloride) would create a substrate susceptible to radical reactions. Halogenation at the benzylic position can also be achieved using reagents like N-Bromosuccinimide (NBS) under radical conditions. chemistrysteps.com

Formation of Advanced Molecular Architectures through Reaction Pathways

The varied reactivity of this compound makes it a valuable precursor for constructing more complex molecules. mdpi.com By strategically employing the reactions discussed above, intricate molecular frameworks can be assembled.

For example, a synthetic sequence could involve:

A Suzuki or Sonogashira cross-coupling reaction at the chloro position to introduce a new aryl or alkynyl group, extending the carbon skeleton.

Subsequent oxidation of the benzylic alcohol to an aldehyde.

Use of the newly formed aldehyde in a condensation reaction (e.g., Wittig or aldol (B89426) reaction) to further elaborate the structure.

This multi-step approach allows for the systematic build-up of complex structures, where each functional group is manipulated in a controlled sequence. The ability to form new carbon-carbon bonds via cross-coupling and then functionalize the benzylic position provides a powerful combination for synthesizing diverse and advanced molecular architectures. nih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of [4-Chloro-2-(dimethylamino)phenyl]methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons of the dimethylamino group. The substitution pattern on the benzene (B151609) ring—chlorine at position 4, a dimethylamino group at position 2, and a hydroxymethyl group at position 1—leads to a specific splitting pattern for the aromatic protons.

The proton on C3 would likely appear as a doublet, coupled to the proton on C5. The proton on C5 would present as a doublet of doublets, being coupled to the protons on C3 and C6. The proton on C6 would also be a doublet, coupled to the proton on C5. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, unless there is restricted rotation or chiral influence causing them to be diastereotopic. The six protons of the dimethylamino group would give a sharp singlet due to free rotation around the C-N bonds. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

A hypothetical ¹H NMR data table is presented below based on established principles of NMR spectroscopy.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H37.2-7.4d~2
H57.1-7.3dd~8, ~2
H66.8-7.0d~8
-CH₂OH4.5-4.7s-
-N(CH₃)₂2.6-2.8s-
-OHVariablebr s-

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectral Elucidation and DEPT/APT Analyses

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbon bearing the dimethylamino group (C2) and the carbon bearing the chlorine atom (C4) are expected to be significantly influenced by these substituents. The benzylic carbon of the hydroxymethyl group will appear in the alcohol region of the spectrum. The two methyl carbons of the dimethylamino group will be equivalent and appear as a single signal in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH₃ and CH signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons are not observed in DEPT-135 spectra.

A predicted ¹³C NMR and DEPT-135 data table is provided below.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)DEPT-135 Signal
C1135-140No Signal
C2150-155No Signal
C3115-120Positive
C4125-130No Signal
C5128-132Positive
C6110-115Positive
-CH₂OH60-65Negative
-N(CH₃)₂40-45Positive

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between H3 and H5, and between H5 and H6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C5, C6, the methylene group, and the methyl groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the protons of the dimethylamino group should show correlations to C2 and C3. The methylene protons should show correlations to C1, C2, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It can provide information about the preferred conformation of the molecule. For example, a NOESY correlation between the methylene protons and the protons of the dimethylamino group would suggest a specific spatial arrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of O-H, C-N, C-Cl, and Aromatic C-H/C=C Stretching Vibrations

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)
O-H StretchingAlcohol3200-3600 (broad)
Aromatic C-H StretchingAromatic Ring3000-3100
Aliphatic C-H Stretching-CH₂-, -CH₃2850-3000
C=C StretchingAromatic Ring1450-1600
C-N StretchingAromatic Amine1250-1350
C-O StretchingPrimary Alcohol1000-1075
C-Cl StretchingAryl Halide1000-1100

The broadness of the O-H stretching band is a key indicator of hydrogen bonding. The precise positions of the aromatic C=C stretching bands can give clues about the substitution pattern.

Hydrogen Bonding Interactions and Their Spectroscopic Signatures

The presence of the hydroxyl group in this compound allows for intermolecular hydrogen bonding. This interaction significantly affects the O-H stretching vibration in the IR spectrum. In a concentrated sample (as a liquid film or in a KBr pellet), the O-H band is typically broad and centered around 3300-3400 cm⁻¹. In a dilute solution in a non-polar solvent, a sharper, higher frequency "free" O-H stretching band might be observed around 3600 cm⁻¹, in addition to the broader band for associated molecules. The position and shape of the O-H band can thus provide information about the extent and nature of hydrogen bonding. Intramolecular hydrogen bonding between the -OH group and the nitrogen of the dimethylamino group is also a possibility, which would lead to a persistent broad O-H band even in dilute solutions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, typically to within 5 ppm. nih.gov This accuracy allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation. For this compound (C₉H₁₂ClNO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. nih.gov The theoretical exact masses for the molecular ion and its common adducts are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

Interactive Data Table: Calculated Exact Masses for HRMS Analysis

Ion SpeciesElemental FormulaTheoretical Exact Mass (Da)
[M]⁺˙C₉H₁₂³⁵ClNO⁺˙185.06074
[M+H]⁺C₉H₁₃³⁵ClNO⁺186.06857
[M+Na]⁺C₉H₁₂³⁵ClNNaO⁺208.05051
[M+K]⁺C₉H₁₂³⁵ClKNO⁺224.02445

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, in the mass spectrum, an M+2 peak with roughly one-third the intensity of the molecular ion peak (M) would be observed, confirming the presence of a single chlorine atom in the molecule. miamioh.edu

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is used to confirm the compound's structure. The this compound molecular ion is expected to undergo characteristic fragmentation based on its functional groups (aromatic ring, alcohol, amine, and halide).

The initial ionization typically removes a non-bonding electron from the nitrogen or oxygen atom, generating the molecular ion (m/z ≈ 185). Plausible fragmentation pathways include:

Benzylic Cleavage: The bond between the aromatic ring and the methanol group is a benzylic position, making it susceptible to cleavage. Loss of the hydroxyl radical (•OH, 17 Da) would yield a fragment at m/z 168. Subsequent loss of H₂O (18 Da) can also occur. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. youtube.com Similarly, alpha-cleavage adjacent to the nitrogen atom is characteristic of amines, which would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable ion at m/z 170. libretexts.org

Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form stable ions. The fragmentation of phenylmethanol often leads to the formation of a tropylium (B1234903) ion. youtube.com

Loss of CH₂OH: Cleavage of the bond between the ring and the carbinol carbon can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment at m/z 154.

Interactive Data Table: Plausible Mass Fragments of this compound

m/z (for ³⁵Cl)Proposed Fragment IonNeutral Loss
185[C₉H₁₂ClNO]⁺˙(Molecular Ion)
170[C₈H₉ClNO]⁺•CH₃
168[C₉H₁₁ClN]⁺•OH
154[C₈H₉ClN]⁺˙•CH₂OH
152[C₈H₇ClN]⁺˙•CH₃ and H₂O

The analysis of these fragments, especially with high-resolution data that confirms their elemental composition, serves to definitively confirm the structure of the parent molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum is determined by the chromophores and auxochromes present in the molecule.

In this compound, the substituted benzene ring acts as the primary chromophore. The electronic transitions are primarily of the π → π* type, which are characteristic of conjugated systems. masterorganicchemistry.com The molecule contains several auxochromes (substituents on the chromophore that modify its absorption characteristics):

-N(CH₃)₂ (dimethylamino group): A powerful electron-donating group (activating) that contains non-bonding electrons (n). It significantly shifts the absorption maximum (λₘₐₓ) to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity.

-CH₂OH (hydroxymethyl group): This group has a minimal effect on the main π → π* transitions of the aromatic ring.

The combined effect of these substituents, particularly the strong electron-donating dimethylamino group, results in a conjugated system where electronic transitions require less energy compared to unsubstituted benzene. This leads to absorption at longer wavelengths. The expected UV-Vis spectrum would show strong absorption bands corresponding to π → π* transitions. Additionally, weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, may be observed, often as a shoulder on the main absorption band. masterorganicchemistry.commdpi.com

Interactive Data Table: Expected Electronic Transitions

Transition TypeOrbitals InvolvedExpected Wavelength RegionCharacteristics
π → ππ (HOMO) → π (LUMO)250-350 nmHigh intensity (strong absorption)
n → πn (N, O) → π (LUMO)>300 nmLow intensity (weak absorption), may be solvent-dependent

The position and intensity of the absorption maxima can be influenced by the polarity of the solvent. biointerfaceresearch.com

Computational and Theoretical Investigations of 4 Chloro 2 Dimethylamino Phenyl Methanol

Reaction Mechanism Studies and Transition State Analysis

Energetic and Kinetic Parameters of Transformations

Specific energetic and kinetic parameters for transformations involving [4-Chloro-2-(dimethylamino)phenyl]methanol have not been detailed in dedicated computational studies. However, experimental kinetic studies on related structures, such as the oxidation of ortho-aminobenzyl alcohol, provide some context for the types of transformations these molecules can undergo. For instance, the silver-catalyzed oxidation of ortho-aminobenzyl alcohol by potassium persulfate has been shown to follow first-order kinetics with respect to the substrate, oxidant, and catalyst. The activation energy for this specific reaction was experimentally determined to be 58.92 kJ/mol. It is important to note that these values are for a different molecule and would be significantly altered by the presence of the chloro and N,N-dimethyl substituents in this compound.

Role of Zwitterionic Intermediates in Reactions

The role of zwitterionic intermediates in reactions involving this compound has not been specifically investigated through computational studies. In a broader context, the formation of zwitterionic intermediates is a key consideration in many organic reactions. For example, the electronic structure of molecules like 4-dimethylaminobenzaldehyde, a related compound, suggests the contribution of a zwitterionic resonance form due to the electron-donating dimethylamino group and the electron-withdrawing aldehyde group. This inherent polarity can influence reaction pathways, potentially favoring mechanisms that proceed through charged intermediates. However, without specific theoretical calculations for this compound, the favorability and role of zwitterionic intermediates in its reactions remain speculative.

Conformational Analysis and Tautomerism Studies

There is a lack of specific computational studies on the conformational analysis and potential tautomerism of this compound in the available literature. Conformational analysis of ortho-substituted aromatic compounds can be complex due to steric and electronic interactions between the adjacent groups. For this compound, the rotation around the C-N and C-C bonds would be of particular interest to determine the most stable conformers and the energy barriers between them. The presence of the ortho-dimethylamino group could lead to specific intramolecular interactions, such as hydrogen bonding with the hydroxyl group of the methanol (B129727) substituent, which would significantly influence the conformational landscape. However, without dedicated computational modeling, the preferred conformations and the potential for tautomerism cannot be definitively described.

Applications in Advanced Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the phenyl ring of [4-Chloro-2-(dimethylamino)phenyl]methanol makes it an attractive starting material for the construction of elaborate molecular frameworks. The interplay of these groups allows for a range of chemical transformations, enabling its use as a precursor for both pharmaceuticals and agrochemicals.

Precursor for Advanced Pharmaceuticals (focused on synthetic pathways, not clinical effects)

While specific blockbuster drugs directly synthesized from this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are found in numerous biologically active compounds. The benzyl (B1604629) alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, which are common functionalities in pharmaceutical ingredients. nih.gov These transformations open up pathways to a variety of derivatives.

For instance, the oxidation of the benzyl alcohol to the corresponding benzaldehyde (B42025) creates an electrophilic center that can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases, all of which are fundamental steps in the synthesis of complex heterocyclic systems often found in medicinal chemistry. nih.govresearchgate.netmdpi.com Furthermore, the resulting carboxylic acid can be converted into esters and amides, which are prevalent in drug molecules. nih.gov

The chloro and dimethylamino groups also play crucial roles. The chlorine atom can be a site for nucleophilic aromatic substitution under specific conditions, allowing for the introduction of further functionalities. nih.gov The dimethylamino group, being a strong electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, guiding the addition of other substituents to specific positions. researchgate.net This directional influence is a powerful tool in designing synthetic routes to targeted pharmaceutical intermediates. The combination of these features in a single molecule provides a platform for divergent synthesis, where a variety of structurally diverse compounds can be generated from a common starting material.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediates

Functional GroupReaction TypePotential Product Functionality
Benzyl AlcoholOxidationAldehyde, Carboxylic Acid
Benzyl AlcoholEsterificationEster
Benzyl AlcoholEtherificationEther
Chloro GroupNucleophilic Aromatic SubstitutionAryl Ether, Aryl Amine
Dimethylamino GroupDirecting GroupRegioselective Substitution

This table illustrates hypothetical synthetic pathways based on the known reactivity of the functional groups present in the molecule.

Building Block for Agrochemicals and Specialty Chemicals

The structural features of this compound are also pertinent to the agrochemical industry. Many herbicides, insecticides, and fungicides contain chlorinated aromatic rings and amino functionalities. wikipedia.org The presence of the chloro group is known to enhance the biological activity and environmental persistence of certain agrochemicals.

Synthetic pathways analogous to those in pharmaceutical development can be envisioned for the creation of novel agrochemical candidates. The ability to modify the benzyl alcohol and introduce other functional groups under the directing influence of the existing substituents allows for the systematic development of new active ingredients.

In the realm of specialty chemicals, this compound can serve as a precursor to dyes and pigments. The dimethylamino group is a powerful auxochrome, a group that intensifies color. nih.gov Through reactions involving the benzyl alcohol, such as condensation with active methylene (B1212753) compounds, it is conceivable to synthesize novel dye molecules. The specific substitution pattern on the aromatic ring would influence the electronic properties and thus the color and stability of the resulting dyes.

Applications in Materials Science

The reactivity of this compound also extends to the field of materials science, where it can be utilized in the synthesis of functional polymers, dendrimers, and materials with specific optoelectronic properties.

Development of Functional Polymers and Dendrimers

Benzyl alcohol derivatives can be employed in polymerization reactions. For instance, under certain catalytic conditions, benzyl alcohols can undergo self-condensation to form poly(phenylenemethylene)s. hw.ac.uk The substituents on the aromatic ring would be incorporated as pendant groups on the polymer backbone, thereby imparting specific properties to the resulting material. The chloro and dimethylamino groups could influence solubility, thermal stability, and chemical resistance of the polymer.

In the synthesis of dendrimers, which are highly branched, well-defined macromolecules, molecules with multiple reactive sites are required. researchgate.net While this compound itself is not a traditional dendritic building block, it could be chemically modified to create a core or a branching unit. For example, the benzyl alcohol could be reacted to introduce multiple reactive sites, which could then be used to build up dendritic structures. The aromatic core with its specific electronic substituents could influence the properties of the resulting dendrimer, such as its ability to encapsulate guest molecules or its electronic behavior. mdpi.commdpi.com

Precursor for Optoelectronic Materials (e.g., laser dyes)

The combination of an electron-donating group (dimethylamino) and an electron-withdrawing group (chloro) on the same aromatic ring creates a "push-pull" system. Such systems are of great interest in the development of materials with non-linear optical properties and for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and laser dyes. beilstein-journals.orgnih.gov

While direct evidence for the use of this compound in laser dyes is scarce, the fundamental chromophore structure is relevant. Laser dyes are typically complex organic molecules with extended π-systems and strong fluorescence. osti.govnih.gov Synthetic modification of this compound to extend its conjugation, for example, through reactions at the benzyl alcohol position to link it to other aromatic or heterocyclic systems, could potentially lead to novel dye molecules with interesting photophysical properties. The electronic push-pull nature of the substituted benzene ring could be exploited to tune the absorption and emission wavelengths of such dyes.

Ligand Design and Coordination Chemistry

The presence of both a "soft" donor atom (the nitrogen of the dimethylamino group) and a "hard" donor atom (the oxygen of the benzyl alcohol) makes this compound and its derivatives interesting candidates for the design of polydentate ligands in coordination chemistry. researchgate.net

By modifying the benzyl alcohol group, for example, by converting it to an ether or an ester containing additional donor atoms, it is possible to create ligands that can bind to metal ions through multiple sites. The specific arrangement of the chloro, dimethylamino, and modified alcohol groups on the aromatic ring would dictate the geometry of the resulting metal complexes.

The electronic properties of the ligand, influenced by the electron-donating and electron-withdrawing substituents, would also affect the stability and reactivity of the metal complexes. Such tailored ligands are crucial in the development of new catalysts for organic synthesis, materials with interesting magnetic or optical properties, and models for understanding biological systems. The synthesis of such ligands would likely involve standard organic transformations to introduce additional coordinating groups, followed by reaction with a suitable metal salt to form the coordination complex.

Table 2: Potential Ligand Types Derived from this compound

Ligand TypePotential Coordinating AtomsPotential Applications
BidentateN, OCatalysis, Metal Extraction
TridentateN, O, X (where X is another donor atom)Catalysis, Model Complexes
PolydentateMultiple N, O, and other donor atomsSupramolecular Chemistry

This table outlines hypothetical ligand structures and their potential uses based on the functional groups of the parent molecule.

Synthesis of Organometallic Complexes and Cyclometallated Compounds (e.g., Palladium complexes)

The synthesis of organometallic complexes, particularly with transition metals like palladium, is a cornerstone of modern chemistry, with applications ranging from catalysis to materials science. The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the dimethylamino group and the oxygen atom of the methanol (B129727) moiety. This N,O-chelation can lead to the formation of stable five-membered ring structures with the metal ion.

While specific research detailing the synthesis of palladium complexes directly from this compound is not extensively documented in publicly available literature, the principles of organometallic chemistry suggest a straightforward synthetic route. Typically, the reaction would involve the combination of a suitable palladium(II) precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with this compound in an appropriate solvent.

Furthermore, the presence of the dimethylamino group ortho to a C-H bond on the phenyl ring makes this compound a candidate for cyclometalation reactions. Cyclometalation is an intramolecular process where a metal center activates a C-H bond, leading to the formation of a stable metallacycle. In the case of this compound, a palladium catalyst could facilitate the activation of the C-H bond at the 3-position of the phenyl ring, resulting in a palladacycle. Such cyclometalated palladium complexes are known for their high stability and catalytic activity.

Table 1: Potential Palladium Complexes with this compound

Complex TypePotential StructureKey Features
N,O-ChelateA palladium center coordinated to the nitrogen of the dimethylamino group and the deprotonated oxygen of the methanol group.Formation of a stable 5-membered ring; potential for further reactivity at the metal center.
Cyclometalated ComplexA palladium center forming a C-N chelate with the phenyl ring and the dimethylamino group, with the methanol group potentially coordinated or uncoordinated.Highly stable palladacycle; often catalytically active.

Applications in Homogeneous or Heterogeneous Catalysis

Palladium complexes are renowned for their catalytic prowess in a multitude of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and oxidation reactions. The catalytic activity of a palladium complex is highly dependent on the nature of the ligands surrounding the metal center.

Homogeneous Catalysis:

Palladium complexes derived from this compound, if synthesized, could potentially serve as catalysts in homogeneous systems. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino group, would modulate the reactivity of the palladium center. For instance, such complexes could be investigated as catalysts for cross-coupling reactions, where the ligand's ability to stabilize the active palladium(0) species is crucial.

Heterogeneous Catalysis:

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the immobilization of catalytically active complexes onto solid supports is a widely explored strategy. A palladium complex of this compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin, through the methanol functional group. This would result in a heterogeneous catalyst that can be easily recovered and reused, enhancing the economic and environmental sustainability of the catalytic process.

While specific catalytic applications of complexes derived from this compound are yet to be reported in detail, the known reactivity of similar N,O-ligated and cyclometalated palladium complexes suggests their potential in various catalytic transformations.

Development of Analytical Methods for Detection and Quantification in Chemical Matrices

The accurate detection and quantification of chemical compounds are essential for process monitoring, quality control, and research. For a molecule like this compound, which may be used as a reactant, intermediate, or ligand in chemical synthesis, the development of reliable analytical methods is crucial.

Given its structure, several analytical techniques could be adapted for its determination. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, would be a primary method of choice. The aromatic nature of the compound makes it amenable to UV detection, while its specific mass would allow for selective and sensitive quantification by MS.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is sufficiently volatile or can be derivatized to enhance its volatility. The mass spectrum would provide a unique fingerprint for identification, and the chromatographic separation would resolve it from other components in a mixture.

Capillary electrophoresis is another technique that has been successfully applied to the analysis of chlorinated aromatic amino acids and could potentially be adapted for this compound.

Table 2: Potential Analytical Methods for this compound

Analytical TechniquePrinciple of DetectionPotential Advantages
HPLC-UVAbsorption of UV light by the aromatic ring.Robust and widely available.
HPLC-MSMass-to-charge ratio of the ionized molecule.High selectivity and sensitivity.
GC-MSMass fragmentation pattern of the molecule.Excellent for identification and quantification of volatile compounds.
Capillary ElectrophoresisSeparation based on electrophoretic mobility.High separation efficiency for charged or polar molecules.

The development of a specific analytical method would require optimization of various parameters, such as the choice of chromatographic column, mobile phase composition (for HPLC), temperature program (for GC), and detector settings, to achieve the desired sensitivity, selectivity, and accuracy.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future development of applications for [4-Chloro-2-(dimethylamino)phenyl]methanol hinges on the availability of efficient and environmentally benign synthetic routes. Current methodologies for the synthesis of related aminobenzyl alcohols often rely on the reduction of corresponding nitro- or carboxyl-functionalized precursors. For instance, the reduction of nitroarenes can be achieved using systems like sodium borohydride (B1222165) with copper nanoparticles, a method that aligns with the principles of green chemistry. Similarly, anthranilic acid derivatives can be reduced using sodium borohydride and sulfuric acid.

Future research should aim to build upon these foundations to develop more sustainable and economically viable pathways specifically for this compound. A key area of investigation would be the exploration of catalytic hydrogenation. This would involve screening various heterogeneous and homogeneous catalysts to find a system that can selectively reduce a precursor like 4-chloro-2-(dimethylamino)benzaldehyde (B13136599) or a corresponding benzoic acid derivative under mild conditions, using molecular hydrogen as the reducing agent. The benefits of such an approach would include higher atom economy, easier product purification, and the potential for catalyst recycling.

Another promising avenue is the development of biocatalytic methods. Engineered enzymes could offer unparalleled selectivity and efficiency in the synthesis of this compound, operating under ambient temperature and pressure in aqueous media. This would represent a significant leap forward in terms of sustainability.

Potential Synthetic ImprovementKey Research FocusAnticipated Benefits
Catalytic HydrogenationDevelopment of selective catalysts (e.g., supported Pd, Pt, or Ru)Higher atom economy, reduced waste, catalyst recyclability
BiocatalysisEnzyme screening and engineeringHigh selectivity, mild reaction conditions, environmentally friendly
Flow ChemistryOptimization of reaction parameters in a continuous flow reactorImproved safety, scalability, and product consistency

Investigation of Undiscovered Reactivity Patterns and Derivatization Potential

The unique arrangement of a hydroxyl group, a dimethylamino group, and a chlorine atom on the aromatic ring of this compound suggests a rich and largely unexplored reactivity. The presence of both a nucleophilic amino group and a hydroxyl group opens the door to a wide range of derivatization possibilities.

One of the most exciting prospects lies in its use as a scaffold for the synthesis of novel heterocyclic compounds. Research on other 2-aminobenzyl alcohols has demonstrated their utility as precursors to important nitrogen-containing heterocycles such as quinolines and quinazolines. It is highly probable that this compound could undergo similar condensation reactions with aldehydes, ketones, or other electrophiles to generate a library of previously inaccessible substituted heterocyclic systems. These new molecules could then be screened for a variety of applications.

Furthermore, the chlorine atom on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide array of substituents at this position, dramatically increasing the molecular diversity that can be generated from this starting material. The interplay between the directing effects of the dimethylamino and hydroxyl groups and the reactivity of the chloro substituent would be a fertile ground for fundamental chemical research.

Advanced Computational Modeling for Structure-Reactivity Relationships

To guide and accelerate the exploration of this compound's chemistry, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, spectroscopic properties, and reactivity.

Future computational studies could focus on mapping the molecule's electrostatic potential to predict sites of electrophilic and nucleophilic attack. This would be invaluable in designing new reactions and understanding the regioselectivity of derivatization attempts. Furthermore, modeling the transition states of potential reactions can help to elucidate reaction mechanisms and predict the feasibility of new synthetic transformations.

Another area of interest is the prediction of the photophysical properties of potential derivatives. By computationally screening a virtual library of compounds based on the this compound core, researchers could identify candidates with interesting optical or electronic properties, such as fluorescence or non-linear optical (NLO) behavior, for targeted synthesis.

Computational MethodResearch ApplicationPotential Insights
Density Functional Theory (DFT)- Ground-state geometry optimization- Frontier molecular orbital analysis- Reaction mechanism studies- Prediction of molecular shape and stability- Identification of reactive sites- Understanding reaction pathways
Time-Dependent DFT (TD-DFT)- Prediction of electronic absorption and emission spectra- Elucidation of photophysical properties
Molecular Dynamics (MD)- Simulation of behavior in different solvent environments- Study of intermolecular interactions- Understanding solvation effects- Predicting self-assembly behavior

Integration into New Functional Materials or Supramolecular Assemblies

The functional groups present in this compound make it an attractive building block for the construction of new functional materials and supramolecular assemblies. The hydroxyl and dimethylamino groups are capable of participating in hydrogen bonding, which is a key interaction in the formation of ordered supramolecular structures.

An intriguing possibility is the use of this compound or its derivatives as gelators for the formation of supramolecular gels. The self-assembly of small molecules into extended fibrous networks can trap solvent molecules, leading to the formation of a gel. The properties of such gels are highly dependent on the molecular structure of the gelator, and the unique substitution pattern of this compound could lead to materials with novel properties.

Furthermore, this molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs). The amino and hydroxyl functionalities could coordinate to metal ions, forming extended porous structures. The presence of the chloro and dimethylamino groups could be used to tune the electronic properties and the chemical environment within the pores of the MOF, potentially leading to applications in gas storage, separation, or catalysis. The incorporation of amino-functionalized ligands has been shown to be beneficial in MOFs for applications such as CO2 capture.

Finally, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs). The combination of electron-donating (dimethylamino) and electron-withdrawing (chloro) groups on the aromatic ring could give rise to interesting photophysical properties, and by incorporating this molecule into larger conjugated systems, it may be possible to develop new emitters or host materials for OLEDs.

Q & A

Q. Table 1. Synthetic Methods

MethodConditionsKey Reagents/PrecursorsReference
Nucleophilic SubstitutionReflux with K₂CO₃Halogenated aryl aldehyde
Reductive AminationNaBH₄ in THF/ethanol (1:1)Ketone intermediate

How is this compound characterized in research settings?

Basic
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigning proton environments (e.g., distinguishing –OH and –N(CH₃)₂ peaks).
  • X-ray Crystallography : Resolving stereochemistry and intramolecular interactions, as seen in structurally related ligands deposited in the PDB .
  • High-Performance Liquid Chromatography (HPLC) : Assessing purity, particularly for pharmacological applications .

Q. Table 2. Characterization Data

TechniqueCritical ObservationsReference
X-rayIntramolecular H-bonding stabilizes conformation
¹H NMRδ 2.8–3.2 ppm (dimethylamino), δ 4.5–5.0 ppm (–OH)

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies may arise from stereochemical variations or impurity profiles . Methodological solutions include:

  • Chiral Resolution : Using chiral chromatography or derivatizing agents to isolate enantiomers, as highlighted in studies on aminophenol derivatives .
  • Purity Assessment : Quantifying byproducts (e.g., oxidation products) via LC-MS, especially since dimethylamino groups are prone to degradation under acidic conditions .
  • Dose-Response Studies : Correlating activity with precise concentrations to rule out solvent or matrix effects .

How can reaction conditions be optimized for synthesizing derivatives of this compound?

Q. Advanced

  • Catalyst Screening : Pd-based catalysts improve substitution efficiency in halogenated intermediates (e.g., Suzuki couplings) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during reduction steps .

Q. Table 3. Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystPd(PPh₃)₄Increases coupling efficiency
SolventDMFEnhances nucleophilicity

What are the key reactivity patterns of this compound?

Q. Basic

  • Oxidation : Forms aldehydes or carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .
  • Substitution : The chloro group undergoes nucleophilic displacement with amines or alkoxides .
  • Coordination Chemistry : The dimethylamino group acts as a ligand for transition metals, relevant in catalysis .

What role does this compound play in drug discovery and mechanistic studies?

Q. Advanced

  • Pharmacological Building Block : Used to synthesize analogs targeting monoamine transporters (e.g., dopamine, serotonin), as seen in neuropharmacology studies .
  • Enzyme Inhibition : The chloro and dimethylamino groups enhance binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .
  • Fluorescent Probes : Derivatives serve as reporters for cellular imaging due to their stable fluorescence properties .

How should researchers handle safety and stability concerns during experiments?

Q. Basic

  • Hazard Analysis : Follow protocols from Prudent Practices in the Laboratory (e.g., risk assessments for gas-evolving reactions) .
  • Storage : Keep under inert atmosphere (N₂/Ar) to prevent oxidation of the alcohol group .
  • Waste Disposal : Neutralize acidic byproducts before disposal to avoid exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.